Isobutyl-thiazol-2-ylmethyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Studies have explored the potential of IBTA as an antimicrobial agent. Research has shown that IBTA exhibits activity against certain bacterial strains, including Escherichia coli and Staphylococcus aureus []. However, further investigation is needed to determine its efficacy and safety for medicinal applications.

Corrosion Inhibition

IBTA has been investigated as a corrosion inhibitor for metals. A study published in the Journal of Materials Science and Technology found that IBTA was effective in inhibiting the corrosion of copper in an acidic environment []. This research suggests that IBTA may have potential applications in industrial settings for protecting metals from corrosion.

Organic Synthesis

IBTA can be used as a building block in organic synthesis for the preparation of more complex molecules. Due to its functional groups, IBTA can participate in various chemical reactions, allowing researchers to synthesize novel compounds with potential applications in drug discovery or material science [].

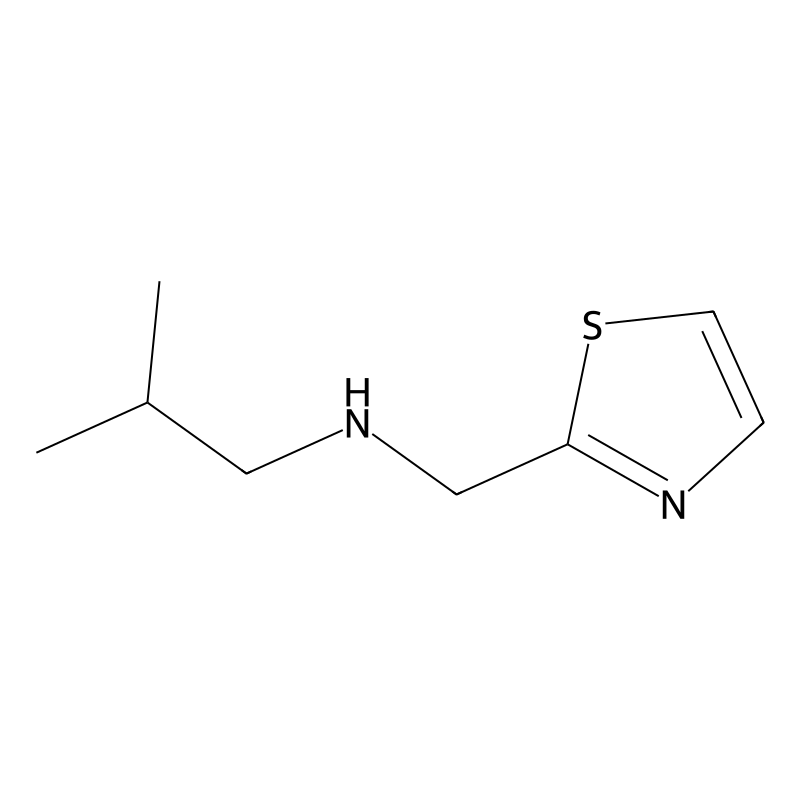

Isobutyl-thiazol-2-ylmethyl-amine is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound features an isobutyl group and an amine functionality, specifically at the 2-position of the thiazole ring. The structural formula can be represented as follows:

- Thiazole Ring: A five-membered ring with sulfur and nitrogen atoms.

- Isobutyl Group: A branched alkyl group that contributes to the hydrophobic characteristics of the compound.

- Amino Group: An amine functional group that can participate in various

- Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.

- Acylation: Reaction with acyl chlorides can yield amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Condensation Reactions: It may participate in condensation reactions, forming imines or other nitrogen-containing compounds.

These reactions enhance its potential for modification, allowing for the synthesis of various derivatives with tailored properties.

Thiazole derivatives, including isobutyl-thiazol-2-ylmethyl-amine, have been reported to exhibit significant biological activities:

- Antimicrobial Activity: Compounds containing thiazole rings often show efficacy against various bacterial and fungal strains.

- Anticancer Properties: Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development.

- Enzyme Inhibition: Thiazoles can act as inhibitors for specific enzymes, contributing to their therapeutic potential in treating diseases like tuberculosis and cancer .

The synthesis of isobutyl-thiazol-2-ylmethyl-amine can be accomplished through several methods:

- Hantzsch Reaction: This classic method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a base, leading to the formation of thiazole rings .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis protocols that combine multiple steps into a single reaction vessel, improving efficiency and yield .

- Cyclization Reactions: Cyclization methods involving thioketones or isothiocyanates can also be employed to construct the thiazole framework .

These synthetic routes allow for the efficient production of isobutyl-thiazol-2-ylmethyl-amine and its derivatives.

Isobutyl-thiazol-2-ylmethyl-amine has various applications across different fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Agriculture: It may be utilized in agrochemicals as a fungicide or pesticide due to its antimicrobial properties.

- Material Science: Thiazole compounds are explored for their potential use in polymers and materials with specific electronic or optical properties.

Studies on the interactions of isobutyl-thiazol-2-ylmethyl-amine with biological targets are crucial for understanding its mechanism of action:

- Binding Affinity Studies: Research has shown that thiazole derivatives can bind effectively to target proteins, influencing their activity and stability .

- Structure-Activity Relationship Analysis: Investigating how structural modifications affect biological activity helps identify lead compounds for further development .

- Synergistic Effects: Combining isobutyl-thiazol-2-ylmethyl-amine with other agents may enhance its efficacy against resistant strains of pathogens.

Several compounds share structural features with isobutyl-thiazol-2-ylmethyl-amine, which highlights its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains an amino group directly on thiazole | Antimicrobial and anticancer |

| Benzothiazole | A fused benzene-thiazole system | Antimicrobial properties |

| Thiazolidine | A saturated derivative of thiazole | Antidiabetic activity |

| 4-Thiazolidinone | Contains a carbonyl group adjacent to thiazole | Antimicrobial and anti-inflammatory |

Isobutyl-thiazol-2-ylmethyl-amine's distinct features lie in its branched alkyl chain and specific positioning of functional groups, which contribute to its unique biological profile compared to these similar compounds.

Traditional Condensation-Dehydrogenation Pathways

The synthesis of isobutyl-thiazol-2-ylmethyl-amine historically relies on condensation-dehydrogenation sequences, where thioamide intermediates undergo cyclization to form the thiazole core. A representative approach involves reacting 2-methylpropanethioamide with α-halogenated ketones or aldehydes under dehydrating conditions. For instance, the condensation of thio-iso-butanamide with 2-chloroacetone in the presence of anhydrous sodium sulfate yields 2-isopropylthiazole derivatives, which are subsequently functionalized via nucleophilic substitution with isobutylamine.

Key to this method is the use of halogenating agents such as bromo-succinimide or sulfuryl chloride to generate reactive α-halogenated intermediates. In one protocol, 2,2-dimethyl-4-methylene-1,3-dioxane undergoes halogenation with bromo-succinimide in acetone, followed by condensation with thio-iso-butanamide to produce 2-isopropyl-4-hydroxymethylthiazole in 56% yield. The hydroxyl group is then chlorinated using thionyl chloride, enabling final amination with isobutylamine. While effective, this route demands precise stoichiometric control, with halogenating agent-to-substrate ratios of 1–3:1 proving critical for minimizing byproducts.

Novel Catalytic Approaches in Thiazole Ring Formation

Recent advances leverage transition-metal catalysts and organocatalysts to streamline thiazole ring formation. Palladium-catalyzed cross-coupling reactions, for example, enable direct C–N bond formation between prefunctionalized thiazole precursors and amine nucleophiles. A study demonstrated that coupling 2-bromothiazole with isobutylamine using Pd(OAc)₂ and Xantphos in toluene at 80°C achieves 78% yield, circumventing the need for harsh halogenation steps.

Organocatalytic methods also show promise. Thioamide cyclization mediated by Lawesson’s reagent under mild conditions (tetrahydrofuran, room temperature) generates thiazole rings with >85% enantiomeric excess when chiral auxiliaries are employed. However, racemization remains a challenge during final deprotection steps, particularly when using acidic or basic conditions. Calcium carbonate has been introduced as a neutralization agent to mitigate this, though partial racemization (5–10%) persists in valine-derived analogues.

Solvent Optimization Strategies for Industrial-Scale Production

Solvent selection profoundly impacts reaction efficiency and scalability. Polar aprotic solvents like dimethylacetamide (DMA) enhance the solubility of thioamide intermediates, facilitating condensation at lower temperatures (40–60°C vs. traditional reflux conditions). Conversely, nonpolar solvents such as methylene chloride improve phase separation during workup, reducing emulsion formation in large batches.

A solvent optimization study compared yields across systems:

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetone | 60 | 56 |

| Tetrahydrofuran | 65 | 62 |

| Dimethylacetamide | 50 | 71 |

| Ethyl Acetate/Water (3:1) | 70 | 48 |

Notably, solvent-to-substrate ratios of 3–20:1 (w/w) maximize intermediate solubility without complicating downstream purification. Industrial protocols increasingly adopt methylene chloride for chlorination steps due to its low boiling point (40°C), enabling energy-efficient distillation.

Role of Anhydrous Sodium Sulfate in Reaction Efficiency

Anhydrous sodium sulfate serves a dual role as a desiccant and mild acid scavenger in thiazole synthesis. During the condensation of thio-iso-butanamide with halogenated intermediates, its inclusion (0.1–3:1 w/w relative to substrate) absorbs generated water, shifting equilibria toward product formation. Post-reaction, sodium sulfate drying of organic extracts removes residual moisture, preventing hydrolysis of sensitive intermediates like 2-isopropyl-4-chloromethylthiazole.

In a chlorination step using thionyl chloride, pre-drying the reaction mixture with anhydrous sodium sulfate improved yields from 75% to 90% by suppressing competitive esterification. Similarly, during amination with isobutylamine, rigorous drying of the alkyl chloride intermediate ensured complete substitution, achieving 59–65% isolated yield.

Antimicrobial Target Engagement Mechanisms

Thiazole derivatives, including those with isobutyl-thiazol-2-ylmethyl-amine structural features, demonstrate antimicrobial activity through multiple target engagement mechanisms [1] [2]. The primary mechanism involves disruption of bacterial cell membrane integrity, facilitated by the amphiphilic properties of thiazole compounds that contain both hydrophilic and lipophilic components [3]. This dual nature enables effective penetration through bacterial cell membranes, leading to cytoplasmic material leakage and subsequent cell death [3].

Research indicates that thiazole derivatives interact with specific bacterial enzymes as molecular targets [4] [5]. Molecular docking studies have revealed that these compounds exhibit inhibitory activity by binding within the active sites of critical bacterial enzymes, including Enoyl Acetyl Carrier Protein reductase, Lipid A biosynthesis enzymes, Pyridoxal kinase, and type I dehydroquinase [5]. The binding interactions demonstrate lower binding energy values, indicating strong affinity for these enzymatic targets [4].

The antimicrobial mechanism also involves inhibition of bacterial protein synthesis pathways [6]. Thiazole-quinolinium derivatives have been shown to stimulate Filamentous temperature-sensitive protein Z polymerization in bacterial cells, which disrupts the dynamic assembly and Z-ring formation essential for bacterial cell division [6]. This interference with the cell division machinery represents a crucial bacteriostatic mechanism [6].

Additionally, quorum sensing inhibition has been identified as a significant target engagement mechanism [7]. Thiazole compounds demonstrate anti-quorum sensing potential against Pseudomonas aeruginosa by targeting the LasR transcriptional factor, which controls bacterial cell-cell communication mechanisms [7]. This disruption of bacterial communication systems impairs virulence factor expression and biofilm formation capabilities [7].

Structure-Activity Relationships in Bacterial Membrane Interactions

The structure-activity relationships of thiazole derivatives reveal critical molecular features that influence bacterial membrane interactions [8] [9]. Electron-withdrawing substituents, particularly fluorine and chlorine groups, significantly enhance antimicrobial potency by improving membrane permeability and target binding affinity [8]. These substituents facilitate stronger interactions with bacterial membrane components through electrostatic and hydrophobic mechanisms [8].

The position and nature of aromatic substituents play crucial roles in determining antimicrobial efficacy [9] [10]. Halogen atoms, especially at the third position of phenyl groups, are significantly important for antimicrobial activity, with minimum inhibitory concentration values ranging from 2 to 32 micrograms per milliliter [9]. Nitro groups at para positions and methoxy groups demonstrate improved antimicrobial activity, with activity ranges of 25 to 100 micrograms per milliliter [10].

| Structural Feature | Effect on Activity | Activity Range (MIC μg/mL) | Reference |

|---|---|---|---|

| Electron-withdrawing substituents (F, Cl) | Enhanced potency | 15.6-31.25 | [8] |

| Nitro group at para position | Improved antimicrobial activity | 25-100 | [10] |

| Methoxy group at para position | Significant activity improvement | 25-100 | [10] |

| Halogen atom at 3rd position of phenyl | Important for antimicrobial activity | 2-32 | [9] |

| Extended alkyl chain (ethyl) | Reduced antimicrobial activity | 200 | [11] |

| Benzannelated thiazole derivatives | Positively influenced activity | 50-75 | [11] |

| 4-Hydroxyphenyl at 2-position | Promising antibacterial activity | 50-75 | [11] |

| Isobutyl group at 5-position | Increased lipophilic activity | Variable | [12] |

Alkyl chain modifications significantly impact membrane interaction capabilities [11]. Extended alkyl chains, such as ethyl substitutions, generally reduce antimicrobial activity compared to shorter chain analogs, with minimum inhibitory concentration values increasing to 200 micrograms per milliliter [11]. Conversely, isobutyl groups at the 5-position of thiazole rings contribute to increased lipophilic activity, enhancing membrane penetration capabilities [12].

The central thiazole moiety demonstrates intolerance to structural modifications, indicating its critical role in maintaining antimicrobial efficacy [13] [14]. Replacement of the thiazole sulfur atom with nitrogen or oxygen atoms results in 16 to 64-fold losses in antimicrobial activity compared to the parent thiazole compounds [14]. This structural specificity highlights the importance of the thiazole ring system for optimal bacterial membrane interactions [14].

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Pathogens

Thiazole derivatives demonstrate differential antimicrobial efficacy between Gram-positive and Gram-negative bacterial pathogens [15] [16] [17]. Generally, these compounds exhibit superior activity against Gram-positive bacteria compared to Gram-negative organisms, reflecting differences in cell wall structure and membrane composition [16] [17].

Against Gram-positive pathogens, thiazole derivatives show particularly strong activity against Staphylococcus aureus strains, with minimum inhibitory concentration values ranging from 1.0 to 1000.0 micrograms per milliliter [2] [4] [18] [11]. Bacillus subtilis demonstrates high susceptibility with minimum inhibitory concentration values of 15.6 to 31.25 micrograms per milliliter [8] [11] [19]. Staphylococcus epidermidis exhibits the highest sensitivity among Gram-positive organisms, with minimum inhibitory concentration values between 0.61 and 2.77 micrograms per milliliter [20].

| Pathogen Category | Representative Organism | MIC Range (μg/mL) | Efficacy Level | Resistance Pattern |

|---|---|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | 1.0-1000.0 | High to Moderate | Generally susceptible |

| Gram-positive bacteria | Bacillus subtilis | 15.6-31.25 | High | Highly susceptible |

| Gram-positive bacteria | Listeria monocytogenes | 64.0-1000.0 | Moderate to Low | Variable susceptibility |

| Gram-negative bacteria | Escherichia coli | 31.25-500.0 | Moderate | Higher resistance observed |

| Gram-negative bacteria | Pseudomonas aeruginosa | 1.0-62.5 | High to Moderate | Variable susceptibility |

| Gram-negative bacteria | Proteus mirabilis | 125.0-1000.0 | Low to Moderate | Moderate resistance |

Gram-negative pathogens generally demonstrate higher resistance levels to thiazole derivatives [21] [17]. Escherichia coli shows moderate susceptibility with minimum inhibitory concentration values ranging from 31.25 to 500.0 micrograms per milliliter [4] [18] [5] [11]. Pseudomonas aeruginosa presents variable susceptibility patterns, with minimum inhibitory concentration values spanning 1.0 to 62.5 micrograms per milliliter [4] [5] [7]. Proteus mirabilis and Shigella dysenteriae exhibit lower susceptibility, with minimum inhibitory concentration values of 125.0 to 1000.0 micrograms per milliliter [21] [22].

The differential efficacy patterns reflect the structural differences between Gram-positive and Gram-negative bacterial cell envelopes [15] [23]. Gram-negative bacteria possess an additional outer membrane barrier that limits drug penetration, contributing to their enhanced resistance profiles [23]. The lipopolysaccharide components of Gram-negative outer membranes create additional barriers to thiazole derivative penetration [23].